molecular formula C4H10O2 B107823 1,4-Butanediol-1,1,2,2,3,3,4,4-d8 CAS No. 74829-49-5

1,4-Butanediol-1,1,2,2,3,3,4,4-d8

Cat. No.: B107823
CAS No.: 74829-49-5
M. Wt: 98.17 g/mol
InChI Key: WERYXYBDKMZEQL-SVYQBANQSA-N
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Description

1,4-Butanediol-1,1,2,2,3,3,4,4-d8, also known as 1,4-Butanediol-1,1,2,2,3,3,4,4-d8, is a useful research compound. Its molecular formula is C4H10O2 and its molecular weight is 98.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1,2,2,3,3,4,4-Octadeuteriobutane-1,4-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Butanediol-1,1,2,2,3,3,4,4-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Butanediol-1,1,2,2,3,3,4,4-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERYXYBDKMZEQL-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583480
Record name (~2~H_8_)Butane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74829-49-5
Record name (~2~H_8_)Butane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74829-49-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Role of Isotopic Substitution in Physicochemical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Deuterated 1,4-Butanediol in Water vs. Organic Solvents

Prepared by: Gemini, Senior Application Scientist

1,4-Butanediol (BDO) is a valuable chemical intermediate used extensively in the synthesis of polymers such as polyurethanes and polyesters.[1][2] As a colorless, viscous liquid, its utility is deeply connected to its physical and chemical properties, chief among them being its solubility.[3][4] In advanced research, particularly in mechanistic studies, pharmacokinetic analysis, and as internal standards for mass spectrometry, isotopically labeled compounds are indispensable.[5][6] Deuterated 1,4-butanediol, where hydrogen atoms on the carbon backbone are replaced with deuterium, is one such compound.

This guide provides a detailed technical overview of the solubility profile of deuterated 1,4-butanediol. We will explore the fundamental principles governing its solubility, compare its behavior in aqueous and organic media to its non-deuterated analog, and provide robust, field-proven protocols for solubility determination. The core objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to confidently work with this important deuterated reagent.

Section 1: Physicochemical Properties and the Deuterium Isotope Effect

The solubility of a compound is dictated by its molecular structure, polarity, and ability to form intermolecular bonds with a solvent. For both standard and deuterated BDO, the presence of two terminal hydroxyl (-OH) groups on a flexible four-carbon chain is the defining structural feature.

Core Properties: A Comparative Overview

The primary physical difference between 1,4-butanediol and its deuterated isotopologues (e.g., 1,4-Butanediol-d8) is an increase in molecular weight and density due to the greater mass of deuterium compared to protium (hydrogen-1).

Property1,4-Butanediol (H₈)1,4-Butanediol-d₈Source(s)
Molecular Formula HO(CH₂)₄OHHOCD₂(CD₂)₂CD₂OH[7]
Molecular Weight 90.12 g/mol ~98.17 g/mol [7][8]
Appearance Colorless viscous liquidColorless viscous liquid[1][3]
Density (at 25 °C) ~1.017 g/mL~1.108 g/mL[7]
Boiling Point ~230 °C~230 °C[7]
Melting Point ~20 °C~16 °C[7]
The Kinetic Isotope Effect and Its Influence on Solubility

The replacement of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is slightly stronger and less reactive than a carbon-hydrogen (C-H) bond.[9] This phenomenon, known as the kinetic isotope effect (KIE), can subtly influence physicochemical properties. While KIE is most pronounced in reactions involving C-H bond cleavage, it can also manifest as minor changes in properties like melting point, hydrophilicity, and solubility.[9][10]

However, for a molecule like 1,4-butanediol, the solubility is overwhelmingly dominated by the powerful hydrogen-bonding capability of its two hydroxyl groups. The deuteration of the hydrocarbon backbone does not fundamentally alter the molecule's high polarity or its capacity to act as both a hydrogen bond donor and acceptor. Therefore, while minor differences may exist, the gross solubility profile of deuterated 1,4-butanediol is expected to be virtually identical to that of its non-deuterated counterpart for most practical laboratory applications. Studies on other deuterated molecules have shown that deuterium incorporation can sometimes lead to a slight increase in aqueous solubility, potentially due to subtle changes in crystal lattice energy and interactions with water molecules.[10]

Section 2: Solubility Profile of Deuterated 1,4-Butanediol

The guiding principle for solubility is "like dissolves like," which states that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[11] 1,4-Butanediol, with its two polar hydroxyl groups, is a prime example of a polar molecule.

Aqueous Solubility

Due to its ability to form extensive hydrogen bonds with water molecules, 1,4-butanediol is completely miscible with water.[1][2][12] This means it will dissolve in water in all proportions, forming a single homogeneous phase. The deuteration of the carbon chain does not impede the function of the hydroxyl groups, and thus deuterated 1,4-butanediol is also fully miscible with water.

G cluster_bdo Deuterated 1,4-Butanediol cluster_water Water Molecules bdo HO-CD₂-CD₂-CD₂-CD₂-OH H2O_1 H₂O bdo->H2O_1 H-Bond H2O_2 H₂O bdo->H2O_2 H-Bond H2O_3 H₂O H2O_3->bdo H-Bond H2O_4 H₂O H2O_4->bdo H-Bond

Caption: Hydrogen bonding between BDO's hydroxyl groups and water.

Solubility in Organic Solvents

The solubility in organic solvents follows the polarity principle.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Deuterated BDO is miscible with short-chain alcohols for the same reason it is with water: hydrogen bonding.[2][3][4]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): It is readily soluble in polar aprotic solvents that can accept hydrogen bonds and have significant dipole moments.[3][4]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Deuterated BDO has very limited solubility or is immiscible with non-polar aliphatic and aromatic hydrocarbons.[4][13] The energy gained from the weak van der Waals forces between BDO and a non-polar solvent is insufficient to overcome the strong hydrogen bonds between BDO molecules themselves.

Summary of Solubility Data

The following table summarizes the expected solubility of deuterated 1,4-butanediol in common laboratory solvents. This profile is based on the known behavior of standard 1,4-butanediol.

SolventSolvent TypeExpected SolubilityRationale
Water (H₂O) Polar ProticMiscibleExtensive hydrogen bonding capability.[1][2]
Ethanol Polar ProticMiscibleStrong hydrogen bonding between hydroxyl groups.[3][12]
Acetone Polar AproticSoluble / MiscibleDipole-dipole interactions and H-bond acceptance.[3][4]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble / MiscibleHighly polar solvent, strong H-bond acceptor.[3]
Diethyl Ether Weakly PolarSlightly SolubleLimited polarity and H-bond acceptance.[2][4]
Toluene Non-PolarInsoluble / ImmiscibleMismatch in polarity; weak intermolecular forces.[4][13]
Hexane Non-PolarInsoluble / ImmiscibleMismatch in polarity; weak intermolecular forces.[4]

Section 3: Experimental Protocols for Solubility Determination

Verifying solubility is a critical step in experimental design. The following protocols provide self-validating, step-by-step methods for qualitative and quantitative assessment.

Protocol: Qualitative Visual Assessment of Miscibility

This method is rapid and effective for determining if a liquid solute is miscible or immiscible in a solvent at a given concentration.

Objective: To visually determine the miscibility of deuterated 1,4-butanediol in a selected solvent at room temperature (20-25°C).

Materials:

  • Deuterated 1,4-butanediol

  • Test solvent(s)

  • Calibrated pipettes or graduated cylinders

  • Small, clear glass vials or test tubes with caps

  • Vortex mixer

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Label one vial for each solvent to be tested.

  • Solvent Addition: Add a precise volume of the solvent (e.g., 2.0 mL) to the corresponding labeled vial.

  • Solute Addition: Add a small, known volume of deuterated 1,4-butanediol (e.g., 0.2 mL, for a 10% v/v mixture) to the solvent.

  • Mixing: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.

  • Observation: Let the vial stand undisturbed for 2-5 minutes. Observe the contents against a well-lit background.

    • Miscible: The solution appears as a single, clear, homogeneous liquid with no visible phase separation, cloudiness, or droplets.

    • Immiscible: Two distinct liquid layers are visible, or the mixture appears cloudy/emulsified, indicating phase separation.

  • Documentation: Record the observation ("Miscible" or "Immiscible") for each solvent.[11][14]

Caption: Experimental workflow for visual miscibility assessment.

Protocol: Quantitative Gravimetric Solubility Determination

This method determines the maximum mass of a solute that can dissolve in a given volume of solvent at a specific temperature. It is most useful for solutes that are soluble but not fully miscible.

Objective: To quantify the solubility of deuterated 1,4-butanediol in a solvent (e.g., g/100 mL) at a controlled temperature.

Materials:

  • Deuterated 1,4-butanediol

  • Test solvent

  • Temperature-controlled shaker or water bath

  • Centrifuge and centrifuge tubes

  • Pre-weighed, dry evaporation dishes or vials

  • Analytical balance (readable to 0.1 mg)

  • Calibrated pipette

  • Vacuum oven or desiccator

Procedure:

  • Create a Saturated Solution: In a centrifuge tube, add an excess amount of deuterated BDO to a known volume of the solvent (e.g., 5 mL). An excess is present when undissolved droplets of BDO remain visible after initial mixing.

  • Equilibration: Seal the tube and place it in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the tube at high speed (e.g., 3000 rpm for 15 minutes) to separate the undissolved solute from the saturated solvent layer (the supernatant).

  • Sample Collection: Carefully pipette a precise volume of the clear supernatant (e.g., 1.00 mL) into a pre-weighed evaporation dish. Be cautious not to disturb the separated layer of undissolved solute.

  • Solvent Evaporation: Place the evaporation dish in a vacuum oven at a moderate temperature until all the solvent has evaporated, leaving only the dissolved BDO residue. Alternatively, use a desiccator.

  • Final Weighing: Allow the dish to cool to room temperature in a desiccator, then weigh it on the analytical balance.

  • Calculation:

    • Mass of dissolved BDO = (Final weight of dish + residue) - (Initial weight of empty dish)

    • Solubility ( g/100 mL) = (Mass of dissolved BDO / Volume of supernatant taken) x 100

Conclusion and Key Implications

Deuterated 1,4-butanediol exhibits a solubility profile that is, for all practical purposes, identical to its non-deuterated analog. Its behavior is governed by the two terminal hydroxyl groups, which render it highly polar.

  • Key Finding 1: It is completely miscible with water and other polar protic solvents like ethanol.

  • Key Finding 2: It is readily soluble in polar aprotic solvents such as acetone and DMSO.

  • Key Finding 3: It is poorly soluble or immiscible in non-polar organic solvents like hexane and toluene.

  • Core Implication: Researchers can confidently substitute deuterated 1,4-butanediol for its standard counterpart in most solvent systems without expecting significant changes in solubility. This allows for its seamless integration into experimental designs for NMR analysis, metabolic tracing, and as an internal standard where solvent compatibility is critical.

This guide provides the essential theoretical grounding and practical protocols to empower scientists in their use of this versatile isotopically labeled compound.

References

  • Solubility of Things. (n.d.). 1,4-Butanediol. Retrieved from [Link]

  • National Toxicology Program. (1994). TOX-54: 1,4-Butanediol (CASRN 110-63-4). Retrieved from [Link]

  • Global Chemical Price. (n.d.). 1,4-BUTANEDIOL (1,4-bütandiol). Retrieved from [Link]

  • Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

  • University of Technology, Jamaica. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Butanediol. Retrieved from [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

  • Gamsjäger, H., et al. (Eds.). (2008). The Experimental Determination of Solubilities. ResearchGate. Retrieved from [Link]

  • SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]

  • Chem-Station. (2024, April 27). Solvent Isotope Effect. Retrieved from [Link]

  • Haraguchi, T., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Molecular Pharmaceutics, 20(8), 4155-4163*. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The effect of temperature on solubility. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterium. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (n.d.). 1,4-Butanediol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Butanediol (CAS 110-63-4). Retrieved from [Link]

  • LyondellBasell. (n.d.). 1,4 BUTANEDIOL Safety Data Sheet. Retrieved from [Link]

  • Tri-iso. (n.d.). 1,4-Butanediol SDS. Retrieved from [Link]

  • Phoenix Scientific. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]

Sources

1,4-Butanediol-d8 boiling point and density comparison

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Physicochemical Profiling of 1,4-Butanediol and 1,4-Butanediol-d8

Executive Summary

This guide provides a rigorous technical comparison between 1,4-Butanediol (1,4-BD) and its fully deuterated isotopologue, 1,4-Butanediol-d8 (1,4-BD-d8) . While often treated interchangeably in general solvent applications, the isotopic substitution of protium (


H) with deuterium (

H) induces significant changes in density and metabolic stability, with subtle but thermodynamically relevant shifts in boiling point behavior.

This document is designed for researchers utilizing 1,4-BD-d8 in metabolic stability studies (Kinetic Isotope Effect) , NMR internal referencing , and polymer synthesis . It moves beyond standard MSDS reporting to explain the causality of physical property changes and provides self-validating protocols for empirical verification.

Part 1: Physicochemical Specification Matrix

The following data aggregates high-purity supplier specifications (e.g., Sigma-Aldrich, Cambridge Isotope Laboratories) and calculated theoretical values.

Property1,4-Butanediol (

)
1,4-Butanediol-d8 (

)
% Change / Delta
CAS Number 110-63-474829-49-5N/A
Molecular Formula


N/A
Molecular Weight 90.12 g/mol 98.17 g/mol +8.9% (Mass Shift)
Density (

)
1.017 g/mL 1.108 - 1.130 g/mL ~ +9-11%
Boiling Point (760 mmHg) 230 °C~230 °C (Nominal)*

(Theoretical)
Melting Point 20.1 °C~16 - 19 °CSlight Depression
Refractive Index (

)
1.44601.4427-0.2%
Hygroscopicity HighHighIdentical

*Note on Boiling Point: While MSDS often list identical values for regulatory simplicity, deuterated diols typically exhibit a slightly higher boiling point due to the "Inverse Isotope Effect" where D-bonding (


) is stronger than H-bonding, requiring higher enthalpy to vaporize.

Part 2: Theoretical Underpinnings of Isotope Effects

To interpret the data above correctly, researchers must understand the two distinct physical mechanisms at play:

Density: The Mass-Volume Decoupling

The ~10% increase in density is a direct function of the Primary Mass Effect .

  • Mechanism: Deuterium (

    
    H) is twice as heavy as Protium (
    
    
    
    H). However, the electronic cloud structure—which determines the atomic radius and bond lengths—remains largely unchanged.
  • Result: The molar volume (

    
    ) of the liquid remains nearly constant, while the mass (
    
    
    
    ) increases significantly.
    
    
    Since
    
    
    and
    
    
    , density increases linearly with molecular weight.
Boiling Point: The Inverse Isotope Effect

Unlike density, the boiling point is governed by intermolecular forces, specifically Hydrogen Bonding .

  • Mechanism: The zero-point vibrational energy of an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     bond is lower than that of an 
    
    
    
    bond. This makes the hydrogen bond in
    
    
    slightly stronger and shorter than in
    
    
    .
  • Thermodynamic Consequence: It requires more energy (higher temperature) to break the intermolecular network of 1,4-BD-d8 to transition it into the gas phase.

  • Observation: While heavy water (

    
    ) boils at 101.4°C (vs 100°C for 
    
    
    
    ), 1,4-BD-d8 shows a similar, though often unreported, elevation. Researchers relying on distillation for purification should anticipate the d8-isotopologue to be the "bottoms" product if mixed with the h10-analog.

Part 3: Experimental Validation Protocols

Trusting label values is insufficient for critical assays (e.g., qNMR or PK studies). Use these protocols to validate your material.

Protocol A: Precision Density Measurement (Oscillating U-Tube)

Standard pycnometry is prone to evaporation errors with hygroscopic diols. The Oscillating U-Tube method is the gold standard.

  • Calibration: Calibrate the instrument using air and HPLC-grade water at 25.00°C.

  • Sample Prep: Degas 1,4-BD-d8 by sonication for 5 minutes to remove dissolved air (which lowers apparent density).

  • Injection: Inject 2 mL into the borosilicate glass U-tube. Ensure no micro-bubbles are trapped.

  • Equilibration: Allow the Peltier thermostat to stabilize the sample to exactly 25.00°C (

    
    ).
    
  • Measurement: Record the oscillation period (

    
    ). The density (
    
    
    
    ) is calculated via:
    
    
    (Where A and B are instrument constants).
  • Validation: Acceptable range for 98% D purity: 1.105 – 1.115 g/mL .

Protocol B: Boiling Point Determination (DSC)

Standard distillation thermometers are too slow for hygroscopic high-boilers. Differential Scanning Calorimetry (DSC) is preferred.

  • Pan Preparation: Use a hermetically sealed aluminum pan with a laser-drilled pinhole (50 µm) to allow vapor escape at equilibrium pressure.

  • Loading: Load 5–10 mg of 1,4-BD-d8.

  • Ramp: Heat from 150°C to 260°C at 5°C/min under a Nitrogen purge (50 mL/min).

  • Analysis: The boiling point is determined as the onset temperature of the endothermic evaporation peak, not the peak maximum.

Part 4: Applications in Drug Development (The "Deuterium Switch")

The most critical application of 1,4-BD-d8 is in probing metabolic pathways. 1,4-Butanediol is a prodrug for Gamma-Hydroxybutyrate (GHB).[1][2] Deuteration at the C-1 position significantly alters this pathway via the Kinetic Isotope Effect (KIE) .

Metabolic Blockade Mechanism

The enzymes Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) must cleave C-H bonds to oxidize 1,4-BD to GHB.

  • C-D Bond Strength: The C-D bond is ~6-10 times stronger than the C-H bond.

  • Result: The reaction rate (

    
    ) is significantly slower than (
    
    
    
    ). This can reduce the formation of toxic metabolites or extend the half-life of the parent compound.
Visualizing the Pathway

MetabolicPathway cluster_legend Mechanism of Action BD 1,4-Butanediol (1,4-BD) Aldehyde gamma-Hydroxybutyraldehyde BD->Aldehyde Alcohol Dehydrogenase (ADH) *PRIMARY KIE SITE* GHB gamma-Hydroxybutyrate (GHB) Aldehyde->GHB Aldehyde Dehydrogenase (ALDH) Krebs Succinate (Krebs Cycle) GHB->Krebs Metabolic Clearance Note Deuteration at C-1 (d8) slows the ADH step, reducing GHB formation.

Figure 1: Metabolic pathway of 1,4-Butanediol.[3][4][5][6] The red arrow indicates the rate-limiting step where deuterium substitution (C-D bond breakage) induces a primary Kinetic Isotope Effect, significantly slowing conversion to GHB.

Part 5: Analytical Workflow for Verification

When receiving a new batch of 1,4-BD-d8 for sensitive experiments, follow this logic flow to ensure material integrity.

ValidationWorkflow Start Receive 1,4-BD-d8 Visual Visual Inspection (Clear, Viscous, Colorless) Start->Visual WaterCheck Karl Fischer Titration (Limit: <0.1% H2O) Visual->WaterCheck Density Density Check (Target: >1.10 g/mL) WaterCheck->Density Pass Reject Reject / Redistill WaterCheck->Reject Fail (>0.5% H2O) NMR H-NMR / D-NMR (Confirm >98% D) Density->NMR Pass Density->Reject Fail (<1.10 g/mL) Approve Release for Study NMR->Approve Pass NMR->Reject Fail (Proton Signals Found)

Figure 2: Quality Assurance decision tree for validating deuterated solvents prior to use in quantitative applications.

References

  • Sigma-Aldrich. (2023). 1,4-Butanediol-d8 Product Specification & MSDS. Merck KGaA.

  • Cambridge Isotope Laboratories. (2023). Stable Isotope Standards: Physical Properties of Deuterated Solvents.

  • National Toxicology Program (NTP). (2000). Toxicology and Carcinogenesis Studies of 1,4-Butanediol. NTP Technical Report 454.

  • Snead, O. C., & Gibson, K. M. (2005). Gamma-hydroxybutyric acid (GHB): Pharmacological and clinical aspects. New England Journal of Medicine. (Context for metabolic pathway).

  • Wade, D. (1999). Deuterium isotope effects on noncovalent interactions. Chemical Reviews. (Theoretical basis for boiling point elevation).

Sources

Methodological & Application

Precision Synthesis of Deuterated Polyurethanes: 1,4-Butanediol-d8 Chain Extension Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-fidelity protocol for the synthesis of segmented thermoplastic polyurethanes (TPUs) utilizing 1,4-Butanediol-d8 (HO-CD₂-CD₂-CD₂-CD₂-OH) as a chain extender. The incorporation of deuterated hard segments is a critical technique for Small-Angle Neutron Scattering (SANS) studies, enabling "contrast variation" to resolve microphase separation morphology without altering the chemical thermodynamics of the system. This guide prioritizes stoichiometric precision through NCO-titration validation, ensuring that the expensive deuterated reagent is utilized with maximum efficiency and structural fidelity.

Introduction & Scientific Rationale

In polyurethane chemistry, the "hard segment" (diisocyanate + chain extender) drives mechanical strength via hydrogen bonding, while the "soft segment" (polyol) provides elasticity. Standard protonated syntheses often yield insufficient contrast in neutron scattering experiments to fully resolve the interface between these domains.

Replacing standard 1,4-butanediol (BDO) with 1,4-butanediol-d8 (d8-BDO) creates a neutron scattering length density (SLD) contrast between the hydrogenated soft segment and the deuterated hard segment. Furthermore, d8-BDO simplifies 1H-NMR analysis by silencing the hard-segment methylene signals, allowing for precise quantification of phase mixing and soft-segment dynamics.

Key Mechanistic Advantages[1]
  • SANS Contrast: Deuterium (

    
    ) has a significantly different neutron scattering cross-section than Hydrogen (
    
    
    
    ), rendering the hard domains "visible" against the soft matrix.
  • Kinetic Isotope Effect (KIE): While secondary, the C-D bonds are shorter and stronger than C-H bonds, potentially offering slight improvements in oxidative stability during high-temperature processing.

Materials & Preparation

Critical Warning: 1,4-BDO-d8 is highly hygroscopic and significantly more expensive than standard BDO. Moisture contamination results in urea formation (via NCO + H₂O reaction) and CO₂ generation, destroying the stoichiometric balance and introducing bubbles.

Reagents
ReagentGrade/SpecPre-Treatment Protocol
1,4-Butanediol-d8 >99 atom% D, >99% Chemical PurityMandatory: Dry over 4Å molecular sieves for 24h or vacuum distill at 60°C/10mmHg. Store under Argon.
Diisocyanate (e.g., 4,4'-MDI)Fused solid or FlakedMelt at 50°C under N₂. Filter if dimer solids (turbidity) are present.
Polyol (e.g., PTMEG, PCL)Mn 1000-2000 g/mol Degas/Dry at 90°C under full vacuum (<1 torr) for 4 hours to remove trace water.
Catalyst (Optional)Stannous Octoate (Sn(Oct)₂)Dilute to 1% solution in dry toluene for precise dosing.

Experimental Protocol: The Two-Step Prepolymer Method

This protocol utilizes the Prepolymer Method rather than the One-Shot method.[1] The Prepolymer method allows for intermediate validation (NCO titration) before adding the expensive d8-BDO, minimizing the risk of batch failure.[1]

Workflow Visualization

PU_Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Prepolymer Synthesis cluster_ext Phase 3: Chain Extension Material_Prep Reagent Drying (Vacuum/Sieves) Prepolymer_Rxn Prepolymer Reaction (Polyol + Excess MDI) 80°C, 2-4 hours Material_Prep->Prepolymer_Rxn MDI_Melt MDI Melting (50°C, N2) MDI_Melt->Prepolymer_Rxn Titration CRITICAL CHECKPOINT NCO Titration (ASTM D2572) Prepolymer_Rxn->Titration Titration->Prepolymer_Rxn Incomplete (Continue Rxn) Calc_BDO Calculate d8-BDO Mass Based on Experimental %NCO Titration->Calc_BDO Pass Add_BDO Add 1,4-BDO-d8 High Shear Mixing (30-60s) Calc_BDO->Add_BDO Cast_Cure Cast into Teflon Mold Cure 100°C, 24h Add_BDO->Cast_Cure

Figure 1: Logical workflow for the synthesis of deuterated polyurethanes, emphasizing the titration checkpoint.

Step-by-Step Methodology
Phase 1: Prepolymer Synthesis
  • Reactor Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (overhead), nitrogen inlet, and temperature probe.

  • Charge Polyol: Add the dried polyol to the reactor. Heat to 80°C .

  • Add Diisocyanate: Add the calculated mass of MDI. The molar ratio of NCO:OH should be 2:1 (or higher depending on target hard segment content).

    • Note: A 2:1 ratio theoretically caps the polyol with NCO groups, leaving no unreacted OH.

  • Reaction: Stir at 80°C under nitrogen flow. The reaction is exothermic; monitor temperature to prevent runaway (>90°C can cause side reactions).

  • Duration: React for 2–4 hours until the NCO content stabilizes.

Phase 2: The Validation Step (NCO Titration)

Do not skip this step. Theoretical calculations assume 100% purity and 0% moisture. Real-world conditions differ. You must know the exact free NCO content to add the correct amount of d8-BDO.[1]

  • Sampling: Withdraw ~2g of prepolymer.

  • Titration (ASTM D2572):

    • Dissolve sample in dry toluene.[2]

    • Add excess di-n-butylamine (DBA) solution.

    • Allow DBA to react with free NCO groups (15 mins).

    • Back-titrate the unreacted DBA with standardized HCl using bromophenol blue indicator.

  • Calculation:

    
    
    
    • 
      : Blank titration volume (mL)
      
    • 
      : Sample titration volume (mL)
      
    • 
      : Normality of HCl
      
    • 
      : Weight of sample (g)
      
Phase 3: Chain Extension with 1,4-BDO-d8
  • Stoichiometry Calculation: Calculate the required mass of 1,4-BDO-d8 (

    
    ) using the experimental %NCO:
    
    
    
    
    • 
      : Equivalent weight of 1,4-BDO-d8 (~49.07 g/eq, calculated as 
      
      
      
      . Note:
      
      
      of d8-BDO is ~98.14 g/mol vs 90.12 g/mol for h-BDO).
    • 
      : Isocyanate Index (typically 1.02–1.05 to ensure full curing).
      
  • Degassing: Degas the prepolymer in the reactor under vacuum for 10-15 minutes to remove bubbles trapped during stirring. Break vacuum with Nitrogen.

  • Addition: Add the calculated 1,4-BDO-d8 using a syringe to prevent atmospheric moisture exposure.

  • Mixing: Vigorously stir (high shear) for 30–60 seconds.

    • Visual Cue: The mixture will whiten or become opaque (phase separation onset) and viscosity will rise rapidly.

  • Casting: Pour the viscous polymer into pre-heated (100°C) Teflon molds before gelation occurs.

  • Curing: Cure at 100°C for 24 hours in an air-circulating oven. Post-cure at room temperature for 1 week for full crystallization.

Characterization & Quality Control

TechniquePurposeExpected Result (Deuterated vs. Protonated)
FTIR-ATR Reaction CompletenessDisappearance of the Isocyanate peak at 2270 cm⁻¹ . Appearance of Urethane C=O at 1700-1730 cm⁻¹ .
1H-NMR Structural Verificationd8-BDO: No signals at 1.7 ppm or 4.1 ppm (typical BDO methylene protons). Only soft segment and aromatic protons (if MDI used) are visible.
DSC Thermal TransitionsDistinct Tg (soft segment) and Tm (hard segment). Deuteration may shift Tm slightly due to isotope effects.
SANS MorphologyHigh contrast scattering curve. Analysis yields domain spacing (

-spacing) and interfacial thickness.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Bubbles in final plaque Moisture in reagents reacting with NCO to form CO₂.Re-dry polyol and d8-BDO. Degas prepolymer longer before chain extension.
Sample is sticky/tacky Low Isocyanate Index (Excess OH).Check titration calculation. Ensure

.
Premature Gelation Reactor too hot or mixing too slow.Lower prepolymer temperature to 70°C before adding BDO. Use higher torque stirrer.
Low SANS Contrast Isotopic exchange or impurity.Ensure d8-BDO is >99% D. Avoid acidic catalysts that promote H/D exchange on the hydroxyls (though C-D is stable).

References

  • ASTM International. (2018). ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA. Link

  • Cooper, S. L., & Tobolsky, A. V. (1966). Properties of Linear Elastomeric Polyurethanes. Journal of Applied Polymer Science, 10(12), 1837-1844. (Foundational work on segmented PU morphology). Link

  • O'Sickey, M. J., Lawrey, B. D., & Wilkes, G. L. (2002).[1] Structure-property relationships of poly(urethane urea)s with mixed soft segments of ultra-low monol poly(oxypropylene) glycols and poly(tetramethylene ether) glycol. Polymer, 43(24), 6549-6561. (Detailed synthesis protocols). Link

  • Metrohm AG. (n.d.). Isocyanate content of polyurethane raw materials according to EN ISO 14896.[2] Application Note AN-T-026. Link

  • National Institute of Standards and Technology (NIST). (n.d.). Small-Angle Neutron Scattering (SANS) Toolbox. (Reference for contrast variation logic). Link

Sources

Validation & Comparative

A Comparative Analysis of the Thermal Properties of Deuterated PBT (PBT-d8) versus Standard PBT

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the key thermal properties—glass transition temperature (Tg) and melting temperature (Tm)—of standard Polybutylene Terephthalate (PBT) and its deuterated analogue, PBT-d8. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize these polymers and require a nuanced understanding of their thermal behavior. While extensive data exists for standard PBT, this guide synthesizes established principles of isotope effects on polymer physics to project the thermal characteristics of PBT-d8, for which direct experimental data is not widely published.

Introduction to Thermal Transitions in Semi-Crystalline Polymers

Polybutylene Terephthalate (PBT) is a semi-crystalline thermoplastic polyester known for its excellent mechanical strength, chemical resistance, and thermal stability.[1][2] Like other semi-crystalline polymers, its thermal behavior is characterized by two primary transitions:

  • Glass Transition Temperature (Tg): This is the reversible transition in amorphous regions of the material from a hard, rigid, "glassy" state to a more flexible, "rubbery" state.[3] The Tg is a critical parameter as it dictates the upper-temperature limit for the use of the material in its rigid form and affects properties such as stiffness and impact resistance.[3]

  • Melting Temperature (Tm): This is the temperature at which the crystalline domains within the polymer melt and the material transitions from a solid to a viscous liquid.[2] The Tm is indicative of the material's upper processing temperature and its overall thermal stability.

Understanding these thermal properties is paramount for optimizing processing conditions, predicting material performance at various temperatures, and ensuring the long-term stability of products. Isotopic substitution, such as the replacement of hydrogen with deuterium, can subtly alter these fundamental properties by influencing intermolecular forces and molecular dynamics.[4]

Comparative Thermal Properties: PBT vs. PBT-d8

Thermal PropertyStandard PBTDeuterated PBT (PBT-d8) (Expected)
Glass Transition Temperature (Tg) 40 - 60 °C[1][5]A slight decrease or minimal change is anticipated.
Melting Temperature (Tm) ~225 °C[5]A slight decrease is expected (e.g., 220-224 °C).
Discussion of Isotope Effects on PBT Thermal Properties

The substitution of protium (¹H) with deuterium (²H) in a polymer chain introduces subtle yet significant changes at the molecular level that can manifest in macroscopic thermal properties.

Melting Temperature (Tm): For non-conjugated polymers like PBT, deuteration is generally expected to cause a slight depression in the melting temperature.[6] This phenomenon is attributed to the fact that the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond.[7] This reduction in polarizability leads to weaker van der Waals intermolecular interactions, which are the forces holding the polymer chains together in the crystalline lattice.[7] Consequently, less thermal energy is required to overcome these forces and melt the crystalline structure. For instance, in poly(ε-caprolactone) (PCL), another polyester, deuteration has been shown to lower the melting temperature.[7]

Glass Transition Temperature (Tg): The effect of deuteration on the glass transition temperature is generally less pronounced and more complex. The Tg is primarily related to the onset of cooperative segmental motion in the amorphous regions of the polymer. While changes in intermolecular forces due to deuteration can play a role, the increased mass of deuterium might also slightly hinder the mobility of the polymer chains. These competing effects often result in a minimal net change in the Tg. In some polymers, a slight decrease has been observed, while in others, the change is negligible.[6] Without direct experimental evidence for PBT-d8, a definitive prediction is challenging, but a significant shift in Tg is not anticipated.

Experimental Determination of Tg and Tm by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is the standard method for determining the Tg and Tm of polymers.

DSC Experimental Workflow

The following diagram illustrates the typical workflow for determining the Tg and Tm of a PBT sample using DSC.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample Weigh 5-10 mg of PBT sample Pan Hermetically seal in an aluminum DSC pan Sample->Pan Load Load sample and reference pans into DSC cell Pan->Load Reference Prepare an empty sealed reference pan Reference->Load Equilibrate Equilibrate at room temperature (e.g., 25 °C) Load->Equilibrate Heat1 Heat to above Tm (e.g., 250 °C) at 10 °C/min (First Heating Scan) Equilibrate->Heat1 Hold1 Hold isothermally for 3-5 minutes (Erase thermal history) Heat1->Hold1 Cool Cool to below Tg (e.g., 0 °C) at 10 °C/min Hold1->Cool Heat2 Heat to 250 °C at 10 °C/min (Second Heating Scan) Cool->Heat2 Plot Plot heat flow vs. temperature Heat2->Plot DetermineTg Determine Tg from the second heating scan (Midpoint of the step change in heat capacity) Plot->DetermineTg DetermineTm Determine Tm from the second heating scan (Peak of the endothermic melting event) Plot->DetermineTm

Caption: Workflow for DSC analysis of PBT.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PBT or PBT-d8 sample into an aluminum DSC pan.

    • Hermetically seal the pan to ensure no loss of material or absorption of moisture during the experiment.

    • Prepare an identical empty, sealed aluminum pan to be used as a reference.

  • DSC Instrument Setup and Measurement:

    • Place the sample and reference pans into the DSC instrument's cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Equilibrate the sample at a temperature below the expected Tg, for instance, 25 °C.

  • Thermal Cycling (Heat-Cool-Heat):

    • First Heating Scan: Heat the sample from the starting temperature to a temperature well above the melting point of PBT (e.g., 250 °C) at a controlled rate, typically 10 °C/min. This step is crucial for erasing the sample's prior thermal history.

    • Isothermal Hold: Hold the sample at this high temperature (250 °C) for a short period (e.g., 3-5 minutes) to ensure complete melting of all crystallites.

    • Controlled Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the glass transition (e.g., 0 °C). This allows for the development of a consistent semi-crystalline structure.

    • Second Heating Scan: Heat the sample again at the same controlled rate (10 °C/min) to 250 °C. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Plot the heat flow (in W/g) as a function of temperature (°C).

    • Tg Determination: The glass transition appears as a step-like change in the baseline of the DSC thermogram. The Tg is typically reported as the midpoint of this transition.

    • Tm Determination: The melting of the crystalline portion of the polymer is observed as a large endothermic peak. The Tm is taken as the peak temperature of this endotherm.

Conclusion

This guide provides a comparative overview of the thermal properties of standard PBT and the expected characteristics of PBT-d8. Standard PBT exhibits a glass transition temperature in the range of 40-60 °C and a melting temperature of approximately 225 °C. Based on established isotope effects in analogous non-conjugated polymers, it is anticipated that PBT-d8 will exhibit a slightly lower melting temperature due to weaker intermolecular forces. The glass transition temperature of PBT-d8 is expected to show minimal deviation from that of standard PBT. The definitive determination of these properties for PBT-d8 awaits direct experimental verification using standard techniques such as Differential Scanning Calorimetry, the protocol for which has been detailed herein.

References

  • AZoM. (n.d.). Polybutylene Terephthalate (PBT) - Properties and Applications. Retrieved from [Link]

  • Autodesk. (n.d.). PBT materials | Moldflow Insight Help. Retrieved from [Link]

  • Li, Y., et al. (2024). Impact of H/D isotopic effects on the physical properties of materials. RSC Advances, 14(1), 1-10. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Polymers: Complete Guide. Retrieved from [Link]

  • Li, L., et al. (2021). Deuteration and Polymers: Rich History with Great Potential. ACS Macro Letters, 10(4), 496-506. Retrieved from [Link]

  • Luo, Y., et al. (2022). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. Macromolecules, 55(10), 4036-4045. Retrieved from [Link]

  • MakeItFrom.com. (2018). Polybutylene Terephthalate (PBT). Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). PBT: Polybutylene Terephthalate. Retrieved from [Link]

  • K.D. Feddersen. (n.d.). Polybutylene terephthalate (PBT): Properties, applications and processing. Retrieved from [Link]

  • DesignerData. (n.d.). Polybutylene terephthalate - PBT. Retrieved from [Link]

  • Material-Properties.org. (2023). Polymer Glass Transition Temperature. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.